molecular formula C8H13NO2 B1171159 Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 178241-05-9

Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B1171159
CAS No.: 178241-05-9
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Description

Historical Development and Discovery Context

The historical development of methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate is intrinsically linked to the broader exploration of 7-azabicyclo[2.2.1]heptane derivatives, which began in the early twentieth century. The parent compound 7-azabicyclo[2.2.1]heptane was first synthesized by Braun and Schwarz in 1930, though their initial synthesis yielded less than 1% overall yield of an impure product. This challenging synthetic accessibility delayed extensive investigation of the azanorbornane system for several decades. The field experienced renewed interest following the isolation of epibatidine from the skin of the Ecuadorian poison frog Epipedobates tricolor in 1992, which marked the first natural occurrence of a 7-azabicyclo[2.2.1]heptane derivative. Epibatidine's discovery as a potent non-opiate analgesic agent, exhibiting 200 times greater potency than morphine, catalyzed extensive research into 7-azabicyclo[2.2.1]heptane derivatives and their potential therapeutic applications.

The development of improved synthetic methodologies for accessing the 7-azabicyclo[2.2.1]heptane framework has been crucial for advancing research in this area. Fraser and Swingle reported significant improvements in 1970, achieving an 18% overall yield through a five-step synthesis, representing a substantial advancement over earlier methods. Subsequent synthetic innovations have focused on developing more efficient routes to functionalized derivatives, including carboxylate esters such as this compound. These methodological advances have enabled detailed structure-activity relationship studies and exploration of the unique chemical properties exhibited by this bicyclic system.

Nomenclature and Structural Classification

This compound follows the systematic nomenclature established by the International Union of Pure and Applied Chemistry for bicyclic compounds containing heteroatoms. The complete IUPAC name describes a bicyclic seven-membered ring system where the bridging positions are designated as [2.2.1], indicating the number of carbon atoms in each bridge connecting the bridgehead positions. The nitrogen heteroatom occupies position 7, serving as the bridging atom between the two bridgehead carbons. The ester functional group is located at position 2, specifically as a methyl carboxylate substituent. This systematic naming convention provides unambiguous identification of the compound's structure and stereochemistry.

The structural classification of this compound places it within several important chemical categories. As a heterocyclic compound, it contains atoms of different elements as ring members, specifically incorporating nitrogen alongside carbon atoms. The compound belongs to the broader family of azabicyclic compounds, which are characterized by nitrogen-containing bicyclic ring systems. More specifically, it represents a member of the azanorbornane subfamily, where the norbornane carbon framework is modified by replacement of one carbon with nitrogen. The presence of the carboxylate ester functionality further classifies it as a functionalized azabicyclic compound, distinguishing it from the parent heterocycle.

Property Value Reference
IUPAC Name This compound
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
CAS Registry Number 1230486-65-3
SMILES Notation COC(=O)C1CC2CCC1N2

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its structural novelty to encompass fundamental questions about nitrogen hybridization, conformational dynamics, and reactivity patterns in constrained ring systems. The azanorbornane framework exhibits unusually high barriers to nitrogen inversion, a phenomenon first described by Lehn in 1970 as the "bicyclic effect". This elevated inversion barrier, significantly higher than observed in unstrained tertiary amines, has generated considerable theoretical interest and experimental investigation. The rigid bicyclic structure constrains the nitrogen atom in a pyramidal geometry, leading to unique chemical and physical properties that distinguish azanorbornane derivatives from their acyclic counterparts.

Research into 7-azabicyclo[2.2.1]heptane derivatives has contributed substantially to understanding structure-activity relationships in nitrogen heterocycles. The compound serves as a valuable model system for investigating how structural constraint affects nitrogen reactivity, stereochemistry, and biological activity. Studies employing nitrogen-15 nuclear magnetic resonance spectroscopy have revealed distinctive chemical shift patterns associated with the bridged nitrogen environment, providing insights into electronic effects and hybridization states within the bicyclic framework. These investigations have broader implications for heterocyclic chemistry, contributing to fundamental understanding of how ring strain and geometric constraints influence heteroatom behavior.

The synthetic accessibility and structural rigidity of this compound have made it an important building block for accessing more complex molecular architectures. The compound has been utilized in synthetic sequences targeting conformationally constrained analogs of biologically active compounds, particularly in the context of neurotransmitter receptor ligands. Its role as a synthetic intermediate demonstrates the broader utility of azabicyclic frameworks in medicinal chemistry, where conformational restriction can lead to enhanced selectivity and potency in biological systems.

Position within Azabicyclic Compound Family

This compound occupies a distinctive position within the azabicyclic compound family, representing one of the simplest functionalized derivatives of the 7-azanorbornane core structure. The azabicyclic family encompasses a diverse range of nitrogen-containing bicyclic systems, including various ring sizes and bridging patterns. Within this family, the [2.2.1] bicyclic system represents a particularly well-studied framework due to its synthetic accessibility and biological relevance. The 7-azabicyclo[2.2.1]heptane skeleton serves as the structural foundation for numerous biologically active compounds, most notably epibatidine and its synthetic analogs.

Comparative analysis with related azabicyclic compounds reveals the unique properties conferred by the specific [2.2.1] bridging pattern and nitrogen placement. Unlike other azabicyclic systems such as 8-azabicyclo[3.2.1]octane (tropane) derivatives, the 7-azanorbornane framework exhibits distinct conformational preferences and reactivity patterns. The shorter bridge lengths in the [2.2.1] system create greater ring strain and more pronounced geometric constraints, leading to enhanced selectivity in chemical transformations and biological interactions. This structural rigidity has been exploited in the design of conformationally restricted analogs of flexible neurotransmitters and receptor ligands.

The functionalization pattern in this compound, specifically the placement of the carboxylate group at the 2-position, provides additional synthetic versatility within the azabicyclic family. The ester functionality serves as a chemical handle for further derivatization, enabling access to carboxylic acids, amides, and other functional group derivatives. This synthetic flexibility has made the compound valuable for structure-activity relationship studies and for generating compound libraries targeting specific biological receptors. The combination of structural constraint and functional group accessibility positions this compound as a privileged scaffold within the broader azabicyclic compound family.

Azabicyclic System Ring Size Bridge Pattern Key Properties Reference
7-azabicyclo[2.2.1]heptane 7-membered [2.2.1] High N-inversion barrier, rigid structure
8-azabicyclo[3.2.1]octane 8-membered [3.2.1] Tropane skeleton, pharmacologically active
2-azabicyclo[2.2.1]heptane 7-membered [2.2.1] Different nitrogen position
9-azabicyclo[3.3.1]nonane 9-membered [3.3.1] Granatane skeleton, larger ring system

Properties

IUPAC Name

methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-8(10)6-4-5-2-3-7(6)9-5/h5-7,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQASNVBNVNCIGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611232
Record name Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1230486-65-3
Record name Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Procedure and Optimization

StepReactionReagents/ConditionsYield
1Amino ProtectionTrifluoroacetate, CH₃CN, rt, 24 h100%
2Hydroxy ProtectionSulfonyl chloride, CH₂Cl₂, 0°C, 2 h100%
3Cyclization/DeprotectionK₂CO₃, MeOH/H₂O (1:1), rt, 12 h90%
  • Amino Protection : Selective trifluoroacetylation of the amine group in trans-4-aminocyclohexanol proceeds quantitatively without affecting the hydroxyl group.

  • Hydroxy Protection : Sulfonylation of the hydroxyl group ensures full conversion, critical for subsequent cyclization.

  • One-Pot Cyclization/Deprotection : Weak base (K₂CO₃) in aqueous methanol simultaneously removes protecting groups and induces intramolecular cyclization via nucleophilic displacement, forming the bicyclic amine.

The methyl ester is then introduced by reacting the carboxylic acid intermediate (generated via oxidation of the heptane framework) with methanol under acidic conditions. This method achieves a 90% overall yield for the bicyclic amine, with mild conditions and minimal purification requirements.

Alternative Route via Lactam Intermediate

A less common approach involves the synthesis of a lactam intermediate, which is subsequently reduced and esterified:

  • Lactam Formation : Cyclocondensation of δ-aminovaleric acid derivatives under high-dilution conditions forms the 7-azabicyclo[2.2.1]heptan-2-one framework.

  • Lactam Reduction : Lithium aluminum hydride (LiAlH₄) reduces the lactam to the secondary amine.

  • Esterification : The resulting alcohol is oxidized to the carboxylic acid and treated with methyl iodide in the presence of a base.

This method suffers from low yields (<20%) due to side reactions during lactam reduction and challenges in achieving stereochemical control.

Comparative Analysis of Methods

MethodStepsOverall YieldKey AdvantagesLimitations
Hydrogenation518–36%Establishes foundational chemistryLow yield, hazardous reagents
Cyclization390%High yield, mild conditionsRequires protection/deprotection
Lactam Reduction4<20%Avoids transition metalsPoor stereocontrol, side reactions

The cyclization route from trans-4-aminocyclohexanol emerges as the most practical method due to its high yield and operational simplicity. In contrast, the hydrogenation route remains valuable for mechanistic studies but is less viable for large-scale production.

Reaction Mechanisms and Stereochemical Considerations

Cyclization Mechanism

In the patented method, the final cyclization step proceeds via an SN2 displacement : the deprotected amine attacks the adjacent carbon, displacing the sulfonate group to form the bicyclic structure. Steric hindrance from the bicyclic framework ensures exclusive exo selectivity, critical for obtaining the desired stereochemistry.

Esterification Dynamics

Esterification of the carboxylic acid intermediate typically employs Fischer esterification (H₂SO₄, MeOH) or methyl iodide with a base (e.g., K₂CO₃). The latter method is preferred to avoid acid-sensitive functional groups.

Scalability and Industrial Relevance

The three-step cyclization method is highly scalable, with all steps performed at room temperature and in common solvents (acetonitrile, methanol). The avoidance of transition-metal catalysts and high-pressure hydrogenation reduces production costs, making it suitable for kilogram-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted bicyclic structures.

Scientific Research Applications

Organic Synthesis

Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate serves as a crucial building block in organic synthesis, particularly in the development of complex organic molecules. It can undergo various reactions such as oxidation, reduction, and substitution, allowing chemists to create diverse derivatives.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionMajor Products Formed
OxidationFormation of different derivativesOxidized forms
ReductionYielding reduced formsVarious reduced derivatives
SubstitutionReactions at the nitrogen atomSubstituted compounds

Medicinal Chemistry

The compound has been explored for its potential as a ligand at the dopamine transporter, which is crucial for understanding drug interactions and developing new therapeutic agents. Research indicates that derivatives of methyl 7-azabicyclo[2.2.1]heptane exhibit varying affinities for cocaine binding sites, highlighting their potential in drug design.

Case Study: Binding Affinity Analysis
In vitro studies have shown that certain stereoisomers of methyl 7-azabicyclo[2.2.1]heptane derivatives possess binding affinities ranging from 5μM5\mu M to 96μM96\mu M, significantly less potent than cocaine but useful for further modifications to enhance efficacy .

Biological Studies

The unique structure of this compound makes it an interesting candidate for studying biological interactions and mechanisms. Its bicyclic nature allows it to mimic natural compounds, facilitating research into enzyme inhibitors and peptidomimetics.

Example Application: Peptidomimetics Development
Research has demonstrated that modifications to this compound can lead to polyfunctionalized azabicyclic peptidomimetics, which are valuable in drug discovery processes . The ability to create diverse structures through acylation and other reactions enhances its utility in medicinal chemistry.

Mechanism of Action

The mechanism of action of Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the nature of the compound’s derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

tert-Butyl 7-Bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Structure : Features a bromine substituent at C-7 and a tert-butyl ester at C-2.
  • Applications : Intermediate for functionalized azabicyclic compounds via nucleophilic displacement .
(1S,2S,4R)-Ethyl 7-Azabicyclo[2.2.1]heptane-2-carboxylate Hydrochloride
  • Structure : Ethyl ester and hydrochloride salt.
  • Solubility : Improved aqueous solubility compared to the methyl ester due to ionic character .
  • Utility : Used in chiral synthesis but requires resolution via HPLC, similar to the methyl ester’s enantiomer separation .
6-Aminopenicillanic Acid (6-APA)
  • Structure: Monocyclic β-lactam with an amino group.
  • Reactivity : Base-sensitive β-lactam ring contrasts with the bicyclic amide’ resistance to hydrolysis .
  • Applications : Precursor for antibiotics; lacks the conformational rigidity of the 7-azabicyclo system .

Reactivity and Stability

Hydrolytic Stability
  • Methyl 7-Azabicyclo[2.2.1]heptane-2-carboxylate: Exhibits unexpected resistance to base-catalyzed hydrolysis. Kinetic studies show 10-fold lower reactivity compared to monocyclic amides due to steric hindrance and electronic effects .
  • Monocyclic Amides (e.g., Benzamide): Rapid hydrolysis under basic conditions due to unhindered nucleophilic attack .
  • N-Acyl Derivatives (e.g., Acetyl-7-azabicycloheptane): Lower rotational barriers (ΔG‡ = 6.5 kcal/mol for N–NO bonds) compared to unstrained analogues, indicating reduced stability .
Acid Stability
  • The bicyclic amide remains intact under acidic Boc deprotection conditions (e.g., HCl/dioxane), unlike acid-labile β-lactams .

Stereochemical Considerations

  • Epimerization : The methyl ester’s exo-formyl derivative undergoes base-induced epimerization (triethylamine/MeOH) to yield endo-isomers, addressing synthetic challenges in accessing endo derivatives .
  • Chiral Resolution : Racemic mixtures of methyl ester derivatives (e.g., thien-2-yl analogues) are resolved via chiral HPLC with >99% enantiomeric excess, a strategy also applied to ethyl ester analogues .

Biological Activity

Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10_{10}H15_{15}NO2_{2} and features a nitrogen atom within its bicyclic framework, which contributes to its unique chemical properties. The compound's rigid structure allows it to interact effectively with various biological targets, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with biological molecules, such as enzymes and receptors. This interaction can modulate enzyme activity and receptor functions, potentially leading to therapeutic effects in various conditions.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

  • Enzyme Modulation : The compound has been studied for its role in modulating enzyme activities, particularly in pathways relevant to drug metabolism and pharmacodynamics.
  • Receptor Binding : It has been evaluated as a ligand for various receptors, demonstrating potential as a therapeutic agent in neuropharmacology.
  • Peptidomimetic Applications : The compound serves as a scaffold for developing peptidomimetics, which are important in drug design due to their ability to mimic peptide structures while enhancing stability and bioavailability.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
Methyl endo-7-azabicyclo[2.2.1]heptane-2-carboxylateSimilar bicyclic structureDifferent stereochemistry leads to variations in reactivity
7-Azabicyclo[3.3.0]octaneLarger bicyclic systemExhibits different ring strain and reactivity
7-Azabicyclo[4.3.0]nonaneMore complex bicyclic systemOffers different functionalization possibilities

This table highlights the distinct characteristics that set this compound apart from other compounds in its class.

Study on Binding Affinity

A study evaluated the binding affinities of various 7-azabicyclo[2.2.1]heptane derivatives at the dopamine transporter, revealing that these compounds exhibited Ki values ranging from 5 µM to 96 µM, significantly less potent than cocaine but providing insights into their potential as therapeutic agents targeting dopamine-related disorders .

Synthesis and Biological Evaluation

Research has demonstrated the synthesis of polyfunctionalized derivatives of this compound through innovative reaction methodologies such as intramolecular Ugi reactions . These derivatives have shown promise in further enhancing the biological activity of the parent compound.

Q & A

Q. What are the key synthetic methodologies for preparing Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate?

The synthesis typically involves multistep strategies:

  • Diels-Alder reaction : Cycloaddition of C-4 unsaturated 5(4H)-oxazolones (e.g., from hippuric acid and 2-thiophenecarboxaldehyde) with Danishefsky’s diene to form the bicyclic skeleton .
  • Intramolecular cyclization : Nucleophilic displacement of 4-aminocyclohexanol derivatives to construct the 7-azabicyclo[2.2.1]heptane core .
  • Alternative routes : Radical cyclization of α-acylamino radicals from methyl N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylates using Bu3_3SnH, achieving 5-exo or 6-endo products depending on substituents .
    Key considerations : Optimize reaction conditions (e.g., solvent, catalysts) to improve yields (43–75% reported) .

Q. How can enantiomers of this compound be resolved for stereochemical studies?

  • Chiral HPLC : Effective for separating racemic mixtures. For example, methyl (1S,2R,4R)- and (1R,2S,4S)-2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate enantiomers were resolved using chiral stationary phases .
  • Epimerization : Base-induced epimerization (e.g., triethylamine in methanol) converts exo-formyl derivatives to endo-epimers, expanding access to stereoisomers .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Assigns stereochemistry and confirms bicyclic structure via coupling constants (e.g., 1^1H NMR for exo/endo differentiation) .
  • Mass spectrometry : Validates molecular weight (e.g., 155.1943 g/mol for the core structure) and fragmentation patterns .
  • Chiral HPLC : Quantifies enantiomeric excess post-resolution .

Q. What safety protocols are essential during experimental handling?

  • Personal protective equipment (PPE) : Use nitrile gloves, face shields, and respiratory protection (e.g., P95 masks) to avoid skin/eye contact and inhalation .
  • Ventilation : Ensure fume hoods for reactions releasing toxic gases (e.g., NOx_x) .
  • Storage : Keep in dry, airtight containers at room temperature to prevent degradation .

Advanced Research Questions

Q. How can epimerization strategies address challenges in accessing endo derivatives?

  • Base-mediated epimerization : Treating exo-formyl derivatives (e.g., methyl N-benzoyl-2-formyl-7-azabicyclo[2.2.1]heptane-1-carboxylate) with triethylamine in methanol induces stereochemical inversion at C-2, yielding endo-epimers. This bypasses difficulties in direct Diels-Alder synthesis of endo isomers .
  • Data contradiction analysis : Compare yields and purity of epimerization (e.g., 75% yield for endo derivatives) versus direct synthesis to optimize routes .

Q. What role do radical cyclization methods play in synthesizing azabicyclic systems?

  • Radical translocation : Bu3_3SnH-mediated generation of α-acylamino radicals from bromobenzoyl-pyrrolidine precursors enables 5-exo or 6-endo cyclization. Substituents on the prop-2-enyl group control regioselectivity (42% yield for 7-azabicyclo[2.2.1]heptane vs. 30% for 8-azabicyclo[3.2.1]octane) .
  • Mechanistic insights : Radical stability and steric effects dictate product distribution, requiring DFT calculations or kinetic studies to refine conditions .

Q. How does conformational rigidity influence biological activity, particularly at nicotinic receptors?

  • Epibatidine analogues : The 7-azabicyclo[2.2.1]heptane scaffold mimics epibatidine’s structure, enabling high-affinity binding to α4β2 nicotinic acetylcholine receptors (nAChRs). This compound derivatives show potential as analgesics but require toxicity profiling .
  • Structure-activity relationship (SAR) : Modify substituents at C-2 (e.g., carboxylate vs. hydroxymethyl groups) to balance receptor affinity and metabolic stability .

Q. How can researchers address discrepancies in synthetic yields across methodologies?

  • Comparative analysis : Evaluate stepwise efficiencies. For example, a Curtius reaction-based route achieves 43% overall yield in seven steps , whereas radical cyclization offers fewer steps but lower regioselectivity .
  • Scale-up considerations : Platinum-catalyzed routes (36% yield) may be impractical for large-scale synthesis vs. chromatography-free methods .

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